

An In-depth Technical Guide to Neotropine: Chemical Structure and Properties

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Compound of Interest

Compound Name: Neotropine

Cat. No.: B1678186

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Disclaimer: Information regarding the specific compound "**Neotropine**" is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known chemical identity and computed properties. Due to the scarcity of experimental data, this document also presents general methodologies and hypothetical pathways based on its structural similarity to other tropane alkaloids.

Chemical Identity and Structure

Neotropine, also known by the code W-290, is chemically identified as 2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate.^[1] Its chemical structure is characterized by a central acetate core linking a thiophene ring, a cyclopentene ring, and a diethylaminoethyl ester group.

Table 1: Chemical Identifiers of **Neotropine**

Identifier	Value
IUPAC Name	2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate[1]
Molecular Formula	C ₁₇ H ₂₅ NO ₂ S[1]
CAS Number	53230-07-2[1]
Synonyms	W-290[1]

The structural formula of **Neotropine** is presented below:

Caption: Chemical structure of **Neotropine**.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Neotropine** are not readily available. The following table summarizes the computed properties obtained from publicly accessible databases.

Table 2: Computed Physicochemical Properties of **Neotropine**

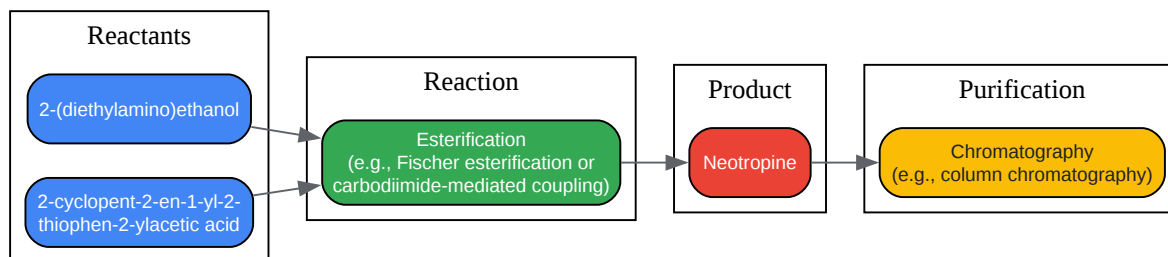
Property	Value	Source
Molecular Weight	307.5 g/mol	PubChem[1]
XLogP3	3.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	307.16060021	PubChem[1]
Monoisotopic Mass	307.16060021	PubChem[1]
Topological Polar Surface Area	57.8 Å ²	PubChem[1]
Heavy Atom Count	21	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	355	PubChem[1]

Experimental Protocols

Specific experimental protocols for the synthesis and characterization of **Neotropine** are not described in the available literature. However, based on its chemical structure, a general synthetic approach and standard characterization methods can be proposed.

General Synthetic Approach

A plausible synthetic route for **Neotropine** would involve the esterification of 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetic acid with 2-(diethylamino)ethanol.



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Caption: A generalized workflow for the synthesis of **Neotropine**.

Methodology:

- **Esterification:** The carboxylic acid (2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetic acid) and the alcohol (2-(diethylamino)ethanol) would be dissolved in a suitable organic solvent. An acid catalyst (e.g., sulfuric acid) for Fischer esterification, or a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) would be added. The reaction mixture would be stirred, likely at an elevated temperature, until completion.
- **Work-up:** The reaction mixture would be quenched, and the organic layer would be washed with an aqueous solution to remove unreacted starting materials and byproducts. The organic solvent would then be removed under reduced pressure.
- **Purification:** The crude product would be purified using techniques such as column chromatography on silica gel to yield pure **Neotropine**.

Characterization Methods

The identity and purity of the synthesized **Neotropine** would be confirmed using a combination of spectroscopic and analytical techniques.

Table 3: General Characterization Methods

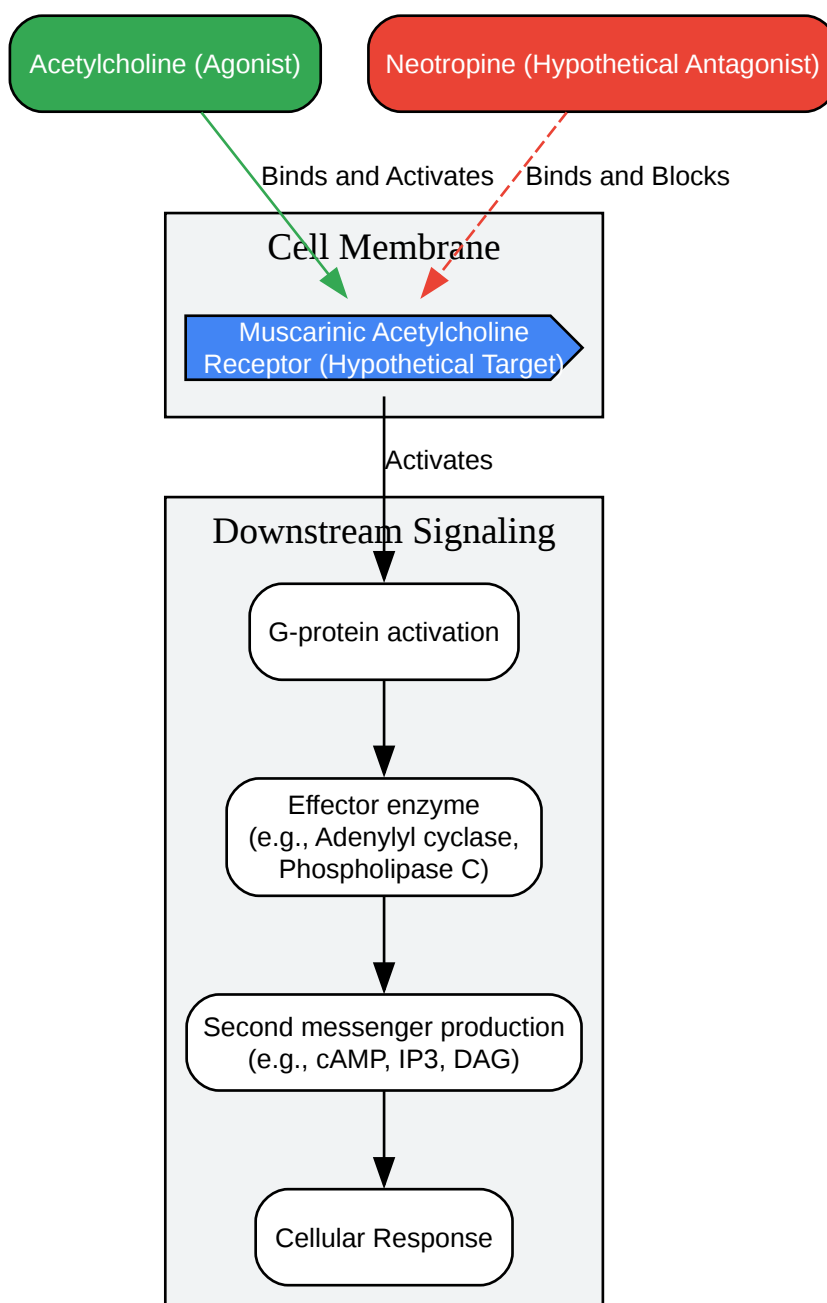
Technique	Purpose	Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Structural elucidation	Resonances corresponding to the protons and carbons of the thiophene, cyclopentene, and diethylaminoethyl groups.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern	A molecular ion peak corresponding to the exact mass of Neotropine (307.1606).
Infrared (IR) Spectroscopy	Identification of functional groups	Characteristic absorption bands for the ester carbonyl (C=O) group and C-O stretching.
High-Performance Liquid Chromatography (HPLC)	Purity assessment	A single major peak indicating the purity of the compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with **Neotropine**. Its structural similarity to tropane alkaloids, many of which are anticholinergic agents, suggests a potential interaction with muscarinic acetylcholine receptors.

Hypothetical Mechanism of Action

Based on its structure, **Neotropine** could potentially act as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. This is a hypothetical mechanism and requires experimental validation.



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Caption: A hypothetical signaling pathway for **Neotropine**'s potential anticholinergic activity.

Conclusion

Neotropine is a chemically defined molecule with a clear structure and computed physicochemical properties. However, there is a significant gap in the publicly available scientific literature regarding its experimental properties, synthesis, and biological activity. The

information presented in this guide on experimental protocols and signaling pathways is based on general chemical principles and its structural relationship to other known compounds and should be treated as hypothetical until validated by experimental studies. Further research is required to fully characterize the chemical and biological profile of **Neotropine**.

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References

- 1. Neotropine | C17H25NO2S | CID 14988 - PubChem [pubchem.ncbi.nlm.nih.gov]
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